

Technical Support Center: Optimizing Linear Polyacrylamide (LPA) for RNA Precipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using **linear polyacrylamide** (LPA) as a co-precipitant for RNA isolation. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to enhance the recovery of even minute quantities of RNA.

Troubleshooting Guide

This guide addresses common issues encountered during RNA precipitation with LPA in a direct question-and-answer format.

Question: I don't see an RNA pellet after centrifugation. What should I do?

Answer: A lack of a visible pellet is common when precipitating low concentrations of RNA.^{[1][2]}

- **Low RNA Content:** For samples with low expected RNA yield, the pellet may be invisible.^[1] Do not decant the supernatant; instead, carefully remove it with a pipette to avoid aspirating the pellet.^[1] Using a co-precipitant like LPA is crucial for maximizing the recovery of these small amounts.^{[1][2]}
- **Incubation:** To improve precipitation efficiency for low-concentration samples, consider extending the incubation time after adding alcohol. Options include incubating for over 4 hours (or overnight) at -20°C, or for 20-30 minutes in a dry ice/ethanol bath.^{[3][4]}

- Centrifugation: Increase the centrifugation time to 20-30 minutes at maximum speed in a cooled centrifuge (4°C) to ensure effective pelleting.[\[2\]](#)[\[4\]](#)

Question: I lost the pellet during the washing step. How can I prevent this?

Answer: The pellet formed with LPA may not adhere as tightly to the tube wall as pellets formed with other carriers or high nucleic acid concentrations.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Careful Aspiration: When removing the supernatant and wash solutions, pipette carefully from the side of the tube opposite the pellet.
- Gentle Washing: Add the 70% ethanol wash solution gently without disturbing the pellet. Do not vortex the pellet during the wash step; gentle inversion of the tube is sufficient.[\[4\]](#)

Question: My final RNA has a low A260/230 ratio. Could LPA be the cause?

Answer: While LPA itself does not interfere with spectrophotometric readings at 260nm and 280nm, a low A260/230 ratio typically indicates contamination with substances that absorb at 230nm, such as residual salts or ethanol.[\[7\]](#)[\[8\]](#)

- Incomplete Washing: Ensure the pellet is thoroughly washed with 70% ethanol to remove salts used during precipitation.
- Incomplete Drying: After the final wash, make sure to remove all residual ethanol before resuspending the RNA. Over-drying can make the pellet difficult to dissolve, so air-dry just until the pellet is translucent.
- Alternative Purification: If the issue persists, consider using a spin column-based purification kit with a desalting or washing step to remove small impurities.[\[8\]](#)

Question: I am concerned about DNA contamination in my RNA sample.

Answer: A recent study has proposed a method for the selective precipitation of RNA using LPA, leaving most of the DNA in the supernatant.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Selective Precipitation Method: This technique is based on the different tendencies of RNA and DNA to bind with LPA under specific pH, salt, and alcohol concentrations.[\[9\]](#)[\[10\]](#)[\[11\]](#) It

allows for the collection of RNA while maintaining high solubility for DNA.[9][10][11] The precipitated RNA can be used directly for applications like RT-qPCR.[9][10]

Frequently Asked Questions (FAQs)

What is **Linear Polyacrylamide** (LPA)?

Linear Polyacrylamide (LPA) is a chemically synthesized, inert polymer used as a co-precipitant to aid in the recovery of nucleic acids during alcohol precipitation.[5][12] It is particularly effective for quantitatively recovering picogram or nanogram amounts of DNA and RNA from dilute solutions.[7][12]

What are the advantages of LPA over other co-precipitants like glycogen?

LPA offers several key advantages:

- **Purity:** Being chemically synthesized, LPA is free from the biological and nucleic acid contamination that can be found in carriers derived from biological sources like glycogen (from oysters) or tRNA.[5][12][13][14][15] This makes it an ideal choice for sensitive downstream applications such as PCR and RT-PCR.[16]
- **Inert Nature:** LPA does not interfere with the activity of enzymes commonly used in molecular biology.[6][12][17]
- **No Spectrophotometer Interference:** It does not affect A260/280 readings used for nucleic acid quantification.[7][12][16][17]

What is the recommended concentration of LPA for RNA precipitation?

A final working concentration of 10-20 µg/mL is generally recommended.[16] For a typical 500 µL precipitation reaction, adding 5-10 µg of LPA (e.g., 1-2 µL of a 5 mg/mL stock solution) is adequate.[2][5]

What is the smallest size of nucleic acid that LPA can precipitate?

LPA has been shown to effectively precipitate nucleic acid fragments larger than 15-20 base pairs, while shorter fragments and unincorporated nucleotides are not efficiently precipitated.[12][13][16][17] This property is useful for purifying reaction products.[16]

How should I store LPA solution?

LPA stock solutions should be stored at -20°C.[5][6] Some formulations may be stable at 2-8°C.
[12] Always refer to the manufacturer's instructions for optimal storage conditions.

Quantitative Data Summary

The following table summarizes key parameters for successful RNA precipitation using LPA.

Parameter	Recommended Value/Range	Notes
LPA Final Concentration	10 - 20 µg/mL	For a 500 µL sample, 1-2 µL of a 5 mg/mL stock is sufficient. [2] [5] [16]
Salt (Monovalent Cations)	0.3 M Sodium Acetate (pH 5.2-5.5)	This is the most standard salt. Other options include Ammonium Acetate (2.5 M) or Sodium Chloride (0.2-0.3 M) depending on the sample matrix. [5]
Alcohol Volume (Ethanol)	2.5 - 3 volumes of 100% Ethanol	For RNA precipitation. [2] [4]
Alcohol Volume (Isopropanol)	0.8 - 1 volume of 100% Isopropanol	Requires a smaller volume, which can be advantageous for large samples. [2] [17]
Incubation Temperature	-20°C or -80°C	Incubation at -70°C or -80°C can increase precipitation efficiency for very small amounts of nucleic acid. [2]
Incubation Time	30 minutes to overnight	Longer incubation times (e.g., overnight at -20°C) are recommended for low-concentration samples. [3] [4] A 20-minute incubation on dry ice is also effective. [4]
Centrifugation Speed	≥12,000 x g (Max speed in a microfuge)	High speed is necessary to pellet the nucleic acid complex.
Centrifugation Time	10 - 30 minutes	Longer spin times (up to 30 minutes) improve recovery of low-concentration nucleic acids. [2] [4]

Wash Step	1 wash with 500 μ L - 1 mL of 70-80% ethanol	Crucial for removing residual salts. ^[4]
-----------	--	---

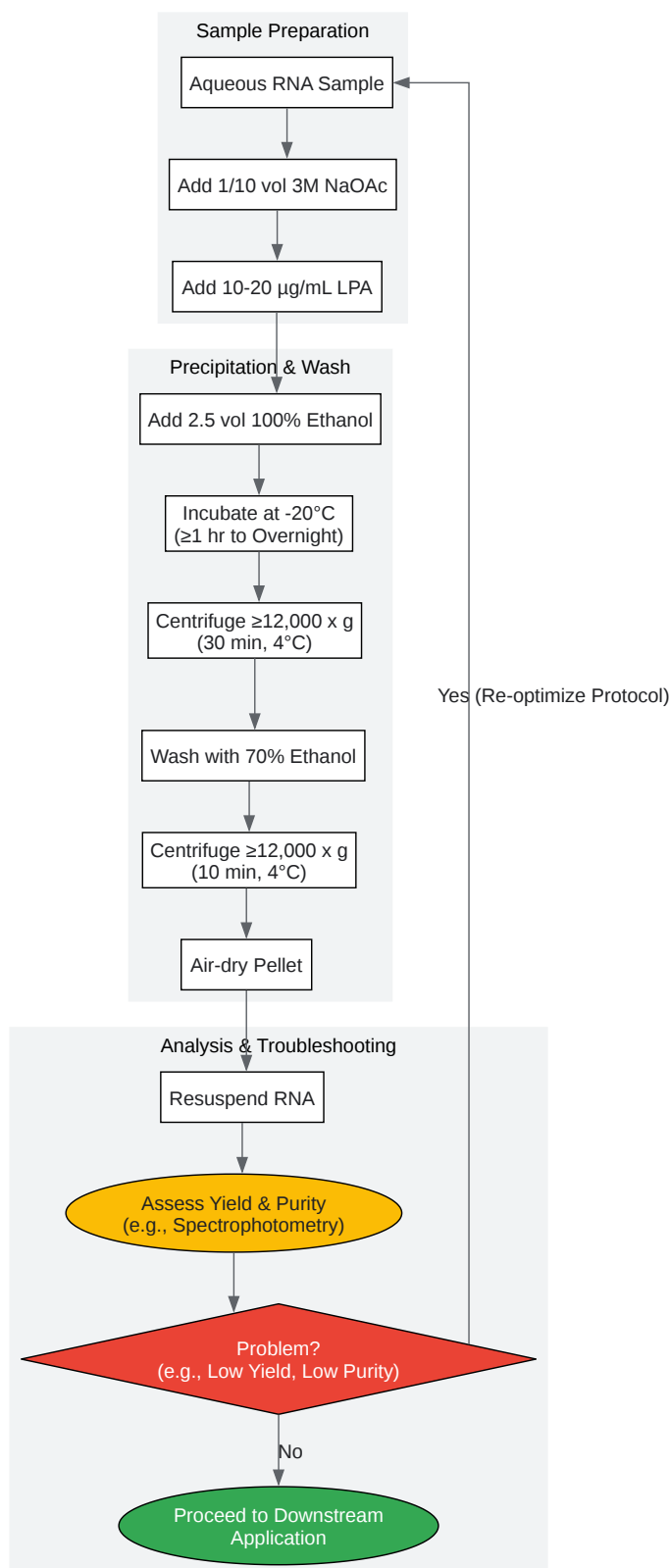
Experimental Protocols

Standard Protocol for RNA Precipitation using LPA

This protocol is designed for a starting sample volume of up to 500 μ L. Adjust volumes proportionally for different sample sizes.

- **Initial Sample:** Start with your aqueous RNA sample in a nuclease-free microcentrifuge tube.
- **Add Salt:** Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). For a 500 μ L sample, add 50 μ L. Mix gently by flicking the tube.
- **Add LPA:** Add 1-2 μ L of 5 mg/mL LPA solution (final concentration of 10-20 μ g/mL). Mix gently.
- **Add Alcohol:** Add 2.5 volumes of ice-cold 100% ethanol. For a 552 μ L sample (500 μ L RNA + 50 μ L NaOAc + 2 μ L LPA), add 1.38 mL of ethanol.
- **Precipitate:** Invert the tube several times to mix and incubate at -20°C for at least 1 hour (overnight is recommended for very dilute samples).
- **Centrifuge:** Centrifuge the sample at $\geq 12,000 \times g$ for 30 minutes at 4°C.
- **Wash Pellet:** Carefully decant or pipette off the supernatant. A small, translucent, or white pellet should be visible. Add 1 mL of ice-cold 70% ethanol.
- **Centrifuge Again:** Centrifuge at $\geq 12,000 \times g$ for 5-10 minutes at 4°C.
- **Dry Pellet:** Carefully remove all the supernatant with a pipette. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make it difficult to resuspend.
- **Resuspend RNA:** Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Visualized Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for optimizing RNA precipitation using LPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yeasenbio.com [yeasenbio.com]
- 2. genelink.com [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. EtOH precipitation of RNA problems - Molecular Biology [protocol-online.org]
- 5. genelink.com [genelink.com]
- 6. Linear polyacrylamide Prep [uvm.edu]
- 7. Linear Polyacrylamide as a Carrier Molecule during Alcohol Precipitation [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective precipitation of RNA with linear polyacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. amdbiotech.com [amdbiotech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Nucleic acid contamination of glycogen used in nucleic acid precipitation and assessment of linear polyacrylamide as an alternative co-precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thomassci.com [thomassci.com]
- 17. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Linear Polyacrylamide (LPA) for RNA Precipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166385#optimizing-linear-polyacrylamide-concentration-for-rna-precipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com